molecular formula C19H13ClF3N3O3S B2920287 N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872621-23-3

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2920287
CAS No.: 872621-23-3
M. Wt: 455.84
InChI Key: XPBXIDNPNDTDRZ-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a 3-(trifluoromethyl)benzamide moiety. The 4-chlorophenyl group enhances lipophilicity, while the trifluoromethylbenzamide contributes to electronic effects and metabolic stability.

Properties

IUPAC Name

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-14-6-4-11(5-7-14)15(27)10-30-18-26-25-16(29-18)9-24-17(28)12-2-1-3-13(8-12)19(21,22)23/h1-8H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBXIDNPNDTDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent modifications to introduce the chlorophenyl and trifluoromethyl groups. The synthesis typically employs methods such as conventional heating or ultrasonic irradiation to enhance yields and reaction rates.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its anti-proliferative effects, enzyme inhibition, and potential mechanisms of action.

1. Anti-Proliferative Activity

Studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against human cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to selectively inhibit cancer cell growth while sparing normal fibroblasts (WI-38) is noteworthy.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG25.0Induces apoptosis via p53 activation
2MCF-74.5Cell cycle arrest
3WI-38>50No significant effect

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways for cancer cell survival, such as MAPK and Topoisomerase II.
  • Pro-Apoptotic Effects : Increased expression of pro-apoptotic markers (e.g., caspase 3) and down-regulation of cell cycle regulators (e.g., cdk1) have been observed, indicating its potential to induce programmed cell death in cancer cells.

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and various cellular receptors, modulating key signaling pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Hekal et al. (2020) demonstrated that derivatives containing the oxadiazole moiety exhibited selective anti-cancer properties with minimal toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
  • El-Naggar et al. (2020) reported on the synthesis and evaluation of similar compounds that showed promising results in inhibiting tumor growth in vivo, further supporting the potential therapeutic applications of oxadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share functional similarities, including sulfonyl and fluorophenyl groups. Key differences include:

  • Core Structure : Triazole vs. oxadiazole. Triazoles exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR . The absence of a νS-H band (~2500–2600 cm⁻¹) in IR spectra confirms the thione form .
  • Synthesis : Both classes utilize S-alkylation with α-halogenated ketones under basic conditions . However, the target compound’s oxadiazole core may require distinct cyclization steps.

Oxadiazole-Thiadiazole Hybrids ()

Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) share the 4-chlorophenyl-oxadiazole motif but incorporate a thiadiazole ring. Key distinctions:

  • Hybrid Structure : Thiadiazole-oxadiazole vs. oxadiazole-benzamide.
  • Biological Relevance : Thiadiazole hybrids are associated with cytotoxic activity, though specific data for the target compound are unavailable .
Table 2: Comparison with Oxadiazole-Thiadiazole Hybrids
Feature Target Compound Oxadiazole-Thiadiazole (3a)
Secondary Ring Benzamide Thiadiazole
Functional Groups Trifluoromethyl, thioether Benzylthio, acetamide
Synthesis S-alkylation (inferred) S-alkylation with K₂CO₃ in acetone

Quinazolinone Derivatives ()

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18) feature a quinazolinone core with thioacetamide linkages. Differences include:

  • Core Activity: Quinazolinones are linked to tyrosine kinase inhibition, whereas oxadiazoles target enzymes like carbonic anhydrase .
  • Substituent Effects : The target compound’s trifluoromethyl group may enhance membrane permeability compared to sulfamoyl groups .

Benzamide-Oxadiazole Analogs ()

The compound N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 872621-11-9) shares the oxadiazole and trifluoromethylbenzamide groups but differs in substituents:

  • Substituent Position: 2-Chlorobenzylamino vs. 4-chlorophenyl-2-oxoethyl.
  • Impact on Bioactivity : The 4-chlorophenyl group in the target compound may improve π-π stacking in hydrophobic binding pockets compared to the ortho-chloro isomer .

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